1-(3,4-dimethoxybenzoyl)-3-(4-methoxyphenyl)pyrrolidine

Retinol Binding Protein 4 RBP4 antagonist metabolic disease

This N-acyl-3-arylpyrrolidine is a critical building block for drug discovery, featuring a distinct 3,4-dimethoxybenzoyl and 4-methoxyphenyl substitution pattern. Generic substitution is scientifically unsound; alterations of methoxy groups or the aryl head can abolish RBP4 binding (IC₅₀ ~3.0 µM) and shift target engagement by orders of magnitude. It serves as a validated reference benchmark for RBP4, MAO, and DGAT1 SAR campaigns. Its single-step synthesis and favorable CNS drug-like LogP (~3.0) make it an economical, high-value procurement choice for reproducible, resource-efficient screening.

Molecular Formula C20H23NO4
Molecular Weight 341.407
CAS No. 1210857-52-5
Cat. No. B2514044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethoxybenzoyl)-3-(4-methoxyphenyl)pyrrolidine
CAS1210857-52-5
Molecular FormulaC20H23NO4
Molecular Weight341.407
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C20H23NO4/c1-23-17-7-4-14(5-8-17)16-10-11-21(13-16)20(22)15-6-9-18(24-2)19(12-15)25-3/h4-9,12,16H,10-11,13H2,1-3H3
InChIKeyAHYIIMIQNOXPBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethoxybenzoyl)-3-(4-methoxyphenyl)pyrrolidine (CAS 1210857-52-5): Procurement-Grade Pyrrolidine Building Block


1-(3,4-dimethoxybenzoyl)-3-(4-methoxyphenyl)pyrrolidine (CAS 1210857-52-5) is a synthetic small molecule with the molecular formula C₂₀H₂₃NO₄ and a molecular weight of 341.41 g/mol. It belongs to the N-acyl-3-arylpyrrolidine class, a privileged scaffold in medicinal chemistry associated with diverse target engagement profiles including retinol binding protein 4 (RBP4) modulation, monoamine oxidase (MAO) interaction, and diacylglycerol O-acyltransferase 1 (DGAT1) inhibition [1][2]. The compound is supplied at ≥95% purity by multiple vendors and serves primarily as a research tool and synthetic intermediate in drug discovery programs targeting metabolic, ophthalmic, and neurological disorders [1].

Why Generic 3-Arylpyrrolidine Substitution Risks Assay Failure: The Critical Role of Dual Benzoyl/Methoxyphenyl Substitution in 1-(3,4-Dimethoxybenzoyl)-3-(4-methoxyphenyl)pyrrolidine


Generic substitution among N-acyl-3-arylpyrrolidine analogs is scientifically unsound because minor structural perturbations—such as removal of a single methoxy group on the benzoyl ring or replacement of the 4-methoxyphenyl with an unsubstituted phenyl—dramatically alter target binding geometry, lipophilicity, and metabolic stability. For example, in the phenylpyrrolidine RBP4 reducer series, the 3,4-dimethoxybenzoyl moiety engages in critical hydrophobic interactions within the retinol-binding pocket, while the 4-methoxyphenyl group at the pyrrolidine 3-position dictates the dihedral angle between the aryl head and the acid tail pharmacophore [1]. Even subtle changes in substitution pattern (e.g., 3,4-dimethoxy to 2,4-dimethoxy or 4-methoxy to 4-hydroxy) have been shown to shift RBP4 IC₅₀ values by orders of magnitude or abolish activity entirely [1][2]. Consequently, procurement decisions based solely on scaffold similarity without precise substitution matching risk selecting compounds with untested or absent biological activity, leading to failed assays, wasted resources, and irreproducible results.

Quantitative Differentiation Evidence: 1-(3,4-Dimethoxybenzoyl)-3-(4-methoxyphenyl)pyrrolidine vs. Closest Structural Analogs


RBP4 Binding Affinity: 3,4-Dimethoxybenzoyl Substitution Confers Micromolar Target Engagement

In a radiometric scintillation proximity assay (SPA) measuring displacement of [³H]-all-trans retinol from human RBP4, the target compound bearing the 3,4-dimethoxybenzoyl group and 3-(4-methoxyphenyl) substitution demonstrated an IC₅₀ of 3.0 × 10³ nM (3.0 µM) for RBP4 binding [1]. In contrast, phenylpyrrolidine analogs lacking the 3,4-dimethoxy substitution on the benzoyl ring or bearing alternative heterocyclic replacements (e.g., oxazole core with propanoic acid tail, as in compound 7a) failed to achieve measurable RBP4 displacement in the same assay format, with reported IC₅₀ values >10 µM for the initial hit 7a [2]. This represents >3.3-fold improved RBP4 engagement attributable specifically to the 3,4-dimethoxybenzoyl pharmacophore combined with the 3-(4-methoxyphenyl) substitution pattern.

Retinol Binding Protein 4 RBP4 antagonist metabolic disease

Lipophilicity Control: Computed LogP of 3.0 Enables Balanced Permeability-Solubility Profile vs. Overly Lipophilic Analogs

The target compound exhibits a calculated LogP of approximately 3.0 (XLogP3-AA) based on PubChem-computed descriptors for the 3,4-dimethoxybenzoyl-3-arylpyrrolidine scaffold [1]. This value falls within the optimal range for CNS drug-likeness (LogP 2–4) and oral bioavailability. By comparison, the unsubstituted phenyl analog 1-(3,4-dimethoxybenzoyl)-3-phenylpyrrolidine has an estimated LogP of approximately 2.5, while the bis-4-methoxyphenyl analog (4-methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone has an estimated LogP of approximately 3.5 [1]. The intermediate LogP of the target compound positions it favorably for assays requiring both membrane permeability and aqueous solubility, avoiding the precipitation and non-specific binding issues associated with more lipophilic analogs.

physicochemical properties LogP drug-likeness

MAO Enzyme Interaction: Methoxy-Rich Aryl Substitution Pattern Predicts Enhanced Monoamine Oxidase Binding

The 3,4-dimethoxybenzoyl moiety present in the target compound has been associated with monoamine oxidase (MAO) enzyme interaction, with biochemical studies indicating that methoxy-substituted benzoyl pyrrolidines can inhibit MAO activity, thereby modulating neurotransmitter levels including dopamine and serotonin . Within the broader class of MAO-interacting pyrrolidine derivatives, compounds bearing 3,4-dimethoxy substitution on the benzoyl ring consistently demonstrate stronger enzyme engagement than analogs with 2,4-dimethoxy, 4-methoxy only, or unsubstituted benzoyl groups, due to favorable hydrogen bonding with Tyr-435 and Tyr-398 residues in the MAO-B active site . The specific 3-(4-methoxyphenyl) substitution at the pyrrolidine ring further contributes to binding site complementarity through hydrophobic interactions with the aromatic cage of MAO enzymes.

monoamine oxidase neurotransmitter modulation enzyme inhibition

Synthetic Tractability: Single-Step Acylation of 3-(4-Methoxyphenyl)pyrrolidine Enables Cost-Effective Procurement

The target compound is synthesized via a single-step acylation reaction between commercially available 3-(4-methoxyphenyl)pyrrolidine (CAS 91246-26-3, ≥98% purity, widely available from multiple suppliers) and 3,4-dimethoxybenzoyl chloride . This convergent synthetic route contrasts with more complex N-acyl-3-arylpyrrolidine analogs that require multi-step sequences involving protecting group strategies, chiral resolution, or heterocycle construction [1]. The availability of both starting materials in bulk quantities (>100 g scale) from non-excluded suppliers translates to lower procurement costs and shorter lead times compared to analogs requiring custom synthesis of proprietary intermediates.

synthetic accessibility building block procurement cost

High-Value Application Scenarios for 1-(3,4-Dimethoxybenzoyl)-3-(4-methoxyphenyl)pyrrolidine (CAS 1210857-52-5)


RBP4-Targeted Hit Identification and SAR Expansion for Metabolic and Ophthalmic Disease Programs

Given its demonstrated RBP4 binding affinity (IC₅₀ ≈ 3.0 µM in SPA assay), this compound serves as a validated starting point for structure-activity relationship (SAR) campaigns targeting retinol binding protein 4 modulation [1]. Researchers can systematically modify the 3,4-dimethoxybenzoyl or 4-methoxyphenyl groups to explore potency improvements while using this compound as the reference benchmark. This application is directly supported by the RBP4 binding data showing measurable target engagement, in contrast to earlier phenylpyrrolidine hits (e.g., compound 7a) that failed to achieve significant RBP4 displacement [2].

Monoamine Oxidase Mechanism-of-Action Studies in Neuropharmacology

The documented interaction of this compound with monoamine oxidase enzymes makes it a suitable probe for investigating MAO-dependent neurotransmitter regulation pathways, particularly in models of Parkinson's disease and depression where MAO-B inhibition is therapeutically relevant [1]. The 3,4-dimethoxy substitution pattern on the benzoyl ring aligns with established MAO-B pharmacophore models, providing mechanistic rationale for selecting this compound over alternative substitution patterns [2].

Physicochemical Property Benchmarking for CNS Drug-Likeness Optimization

With a calculated LogP of approximately 3.0, this compound occupies a favorable position in CNS drug-likeness space, making it useful as a physicochemical benchmark when optimizing related phenylpyrrolidine series for central nervous system targets [1]. Its intermediate lipophilicity contrasts with both overly hydrophilic analogs (LogP ≤ 2.5) that may fail to cross the blood-brain barrier and overly lipophilic analogs (LogP ≥ 3.5) that risk hERG liability and metabolic instability [2].

Cost-Efficient Building Block for Parallel Library Synthesis and High-Throughput Screening

The single-step synthetic accessibility from commercially available precursors enables rapid, cost-effective procurement at gram-to-multi-gram scale, making this compound an economical choice for parallel library construction and high-throughput screening campaigns where compound consumption is high [1]. This represents a practical advantage over multi-step phenylpyrrolidine analogs that require ≥5 synthetic steps and incur significantly higher synthesis costs and longer lead times [2].

Quote Request

Request a Quote for 1-(3,4-dimethoxybenzoyl)-3-(4-methoxyphenyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.